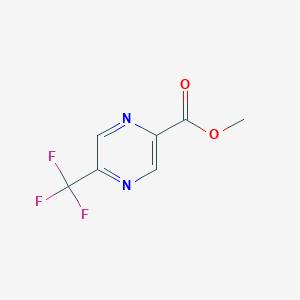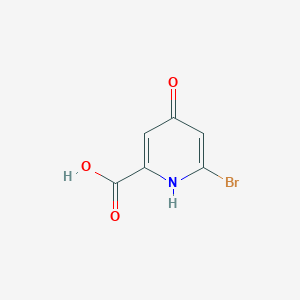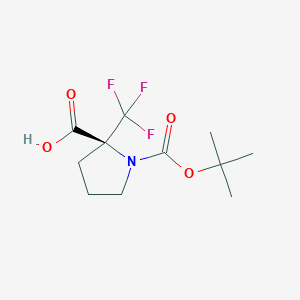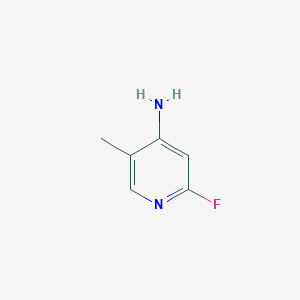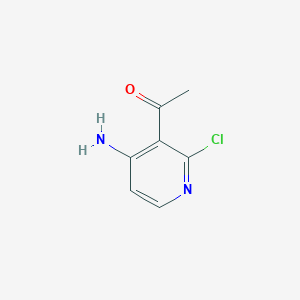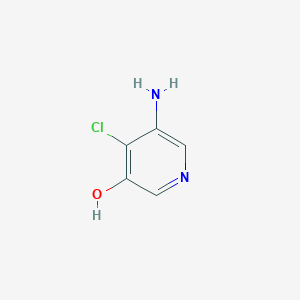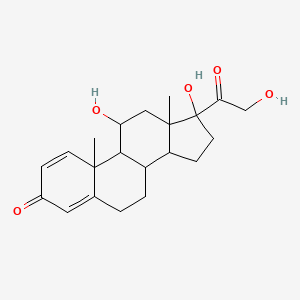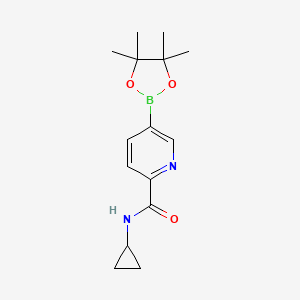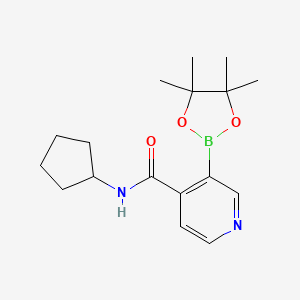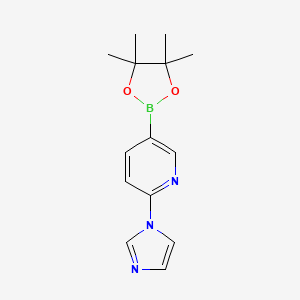
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester (6-IPBP) is a boronic acid pinacol ester that has been studied for its potential use in various scientific research applications. 6-IPBP is a highly reactive compound that can be used to catalyze a variety of reactions, including the synthesis of polymers and polysaccharides. 6-IPBP is also a versatile reagent that can be used in the development of new pharmaceuticals and other applications. In
Mecanismo De Acción
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is a highly reactive compound that can catalyze a variety of reactions. The mechanism of action of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is not fully understood, but it is believed to involve the formation of an intermediate compound, which then undergoes further reaction to form the desired product.
Biochemical and Physiological Effects
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has been studied for its potential use in various biochemical and physiological applications. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester in laboratory experiments has several advantages. It is a highly reactive compound that can be used to catalyze a variety of reactions, and it is relatively inexpensive and easy to obtain. However, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester can also be hazardous to use in the laboratory, as it is highly flammable and can cause irritation to the eyes and skin. Additionally, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester can react with other compounds and may cause unwanted side reactions.
Direcciones Futuras
There are numerous potential future directions for the use of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester in scientific research. One potential application is in the development of new catalysts for reactions that are difficult to catalyze using conventional methods. Additionally, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used to synthesize new pharmaceuticals and other compounds. Furthermore, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used to develop new methods for the synthesis of polymers and polysaccharides. Finally, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used to study the biochemical and physiological effects of various compounds.
Métodos De Síntesis
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is synthesized by reacting 1H-imidazole-3-boronic acid with pinacol ester in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol. The reaction is typically conducted at room temperature, although it can be conducted at higher temperatures for increased efficiency. The reaction is typically complete within one hour.
Aplicaciones Científicas De Investigación
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has been studied for its potential use in various scientific research applications. It has been used to catalyze the synthesis of polymers and polysaccharides, as well as the development of new pharmaceuticals. 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has also been used in the synthesis of small molecules, such as amino acids and nucleotides. 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has also been used to catalyze the synthesis of peptides and proteins, as well as the development of new chemical catalysts.
Propiedades
IUPAC Name |
2-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-6-12(17-9-11)18-8-7-16-10-18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWIVPCMZGYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-Imidazol-1-YL)pyridine-3-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

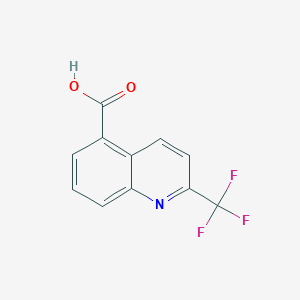
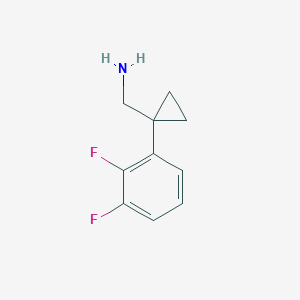
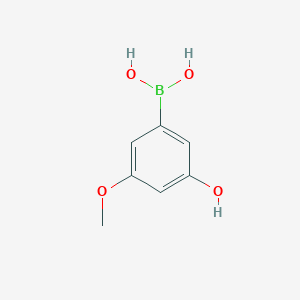
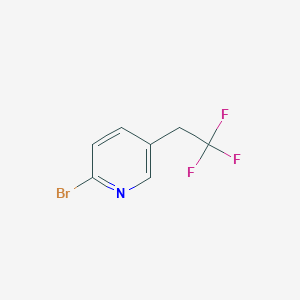
![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)
